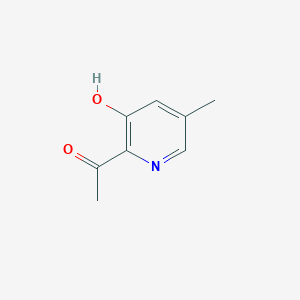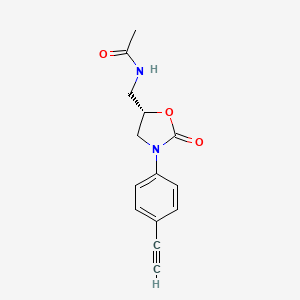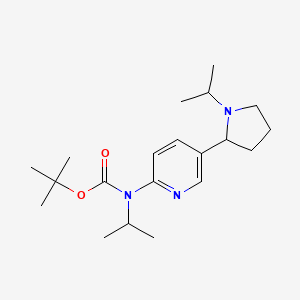
(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Isopropoxy Group: This step involves the substitution of a suitable leaving group with an isopropoxy group using reagents like isopropyl alcohol and a base.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The isopropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield primary or secondary amines.
科学的研究の応用
(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
®-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate: The enantiomer of the compound with a different three-dimensional arrangement.
tert-butyl 3-methoxypyrrolidine-1-carboxylate: A similar compound with a methoxy group instead of an isopropoxy group.
tert-butyl 3-ethoxypyrrolidine-1-carboxylate: A similar compound with an ethoxy group instead of an isopropoxy group.
Uniqueness
(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C12H23NO3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
tert-butyl (3S)-3-propan-2-yloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9(2)15-10-6-7-13(8-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m0/s1 |
InChIキー |
DWOZQGAGIUWJHN-JTQLQIEISA-N |
異性体SMILES |
CC(C)O[C@H]1CCN(C1)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)OC1CCN(C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)


![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)






![1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)

